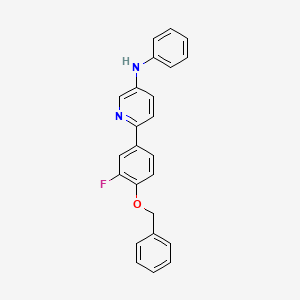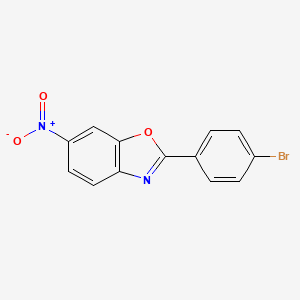
2-(6-Methyl-5-nitropyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-5-nitropyridin-2-yl)ethanol is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and an ethanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-5-nitropyridin-2-yl)ethanol typically involves the nitration of 6-methyl-2-pyridinol followed by reduction and subsequent alkylation. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 6-methyl-5-nitro-2-pyridinol is then reduced to 6-methyl-5-nitropyridin-2-ylmethanol using a reducing agent such as sodium borohydride. Finally, the hydroxyl group is alkylated with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration, reduction, and alkylation steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-5-nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(6-Methyl-5-nitropyridin-2-yl)acetic acid.
Reduction: 2-(6-Methyl-5-aminopyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Methyl-5-nitropyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-5-nitropyridin-2-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethanol group can facilitate the compound’s solubility and transport within biological systems. The exact molecular pathways involved depend on the specific application and target organism .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-nitropyridin-2-ylmethanol: Similar structure but lacks the ethanol group.
2-(6-Methyl-5-nitropyridin-2-yl)aminoethanol: Contains an amino group instead of a hydroxyl group.
6-Methyl-5-nitropyridin-2-ylamine: Lacks the ethanol group and has an amino group instead of a hydroxyl group.
Uniqueness
2-(6-Methyl-5-nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which confer specific chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-(6-methyl-5-nitropyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-6-8(10(12)13)3-2-7(9-6)4-5-11/h2-3,11H,4-5H2,1H3 |
Clave InChI |
VSQHZDDUBHUSOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)


![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)



![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)

![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
